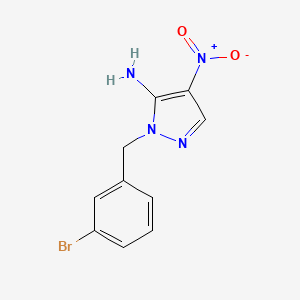
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine can be compared with other similar compounds such as:
1-(3-Bromobenzyl)-3-ethylcyclopentanecarbonitrile: This compound also contains a bromobenzyl group but differs in the core structure and functional groups.
1,7-Dibenzyl-substituted theophylline derivatives: These compounds share the benzyl substitution pattern but have different core structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
Properties
Molecular Formula |
C10H9BrN4O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrN4O2/c11-8-3-1-2-7(4-8)6-14-10(12)9(5-13-14)15(16)17/h1-5H,6,12H2 |
InChI Key |
SPTJQCTVKXCHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(C=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















